molecular formula C9H16O2 B074082 cis-3-Heptenyl acetate CAS No. 1576-78-9

cis-3-Heptenyl acetate

Cat. No. B074082
CAS RN: 1576-78-9
M. Wt: 156.22 g/mol
InChI Key: AAYIYWGTGAUKQY-WAYWQWQTSA-N
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Description

“Cis-3-Heptenyl acetate” is a volatile compound with a citrus, passion fruit, and flowery aroma . It is commonly used as a flavor and fragrance ingredient in food, beverages, and perfumes . It is also used to flavor alcoholic beverages .


Synthesis Analysis

The rate constants for reactions of O3 with four cis-3-hexenyl esters have been measured using an absolute method in a flow tube reactor at 298 K and atmospheric pressure . Theoretical calculations were also carried out for the title reactions to better understand their kinetics and mechanism using density functional theory (DFT) and transition state theory (TST) .


Molecular Structure Analysis

The linear formula of “cis-3-Heptenyl acetate” is CH3CO2CH2CH2CH=CHC2H5 . It has a molecular weight of 142.20 .


Chemical Reactions Analysis

The reactivity of the studied compounds towards O3 was obviously dependent on their chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent . The results were also discussed in terms of their atmospheric importance in the degradation of these unsaturated esters by comparing their lifetimes with respect to their reactions with O3 and other main atmospheric oxidants .


Physical And Chemical Properties Analysis

“Cis-3-Heptenyl acetate” is a colorless clear liquid . It has a refractive index of n20/D 1.425-1.429 , a boiling point of 75-76 °C/23 mmHg , and a density of 0.897 g/mL at 25 °C .

Safety And Hazards

“Cis-3-Heptenyl acetate” is classified as a flammable liquid (Category 3, H226) and may cause an allergic skin reaction (Category 1, H317) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

“Cis-3-Heptenyl acetate” adds a nice fruity and green profile providing an endless source of creativity in all kinds of fruit flavors . A recent study indicates that the aqueous oxidation of green leaf volatiles (such as “cis-3-Heptenyl acetate”) by organic triplets can be important too .

properties

IUPAC Name

[(Z)-hept-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYIYWGTGAUKQY-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Heptenyl acetate

CAS RN

1576-78-9, 1576-77-8
Record name (Z)-3-Hepten-1-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hepten-1-ol, 1-acetate, (3E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hepten-1-ol, 1-acetate, (3Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-hept-3-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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